1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene

Vue d'ensemble

Description

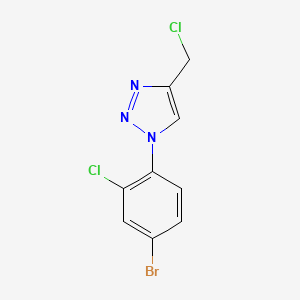

“1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene” is a brominated derivative of benzene. It has a molecular formula of C11H15Br .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a 3-bromo-2,2-dimethylpropyl group .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 227.14 .Applications De Recherche Scientifique

Synthesis and Characterization

Graphene Nanoribbons Precursors : Compounds similar to the queried chemical have been utilized in the synthesis and characterization of precursors for the bottom-up construction of planar one-dimensional graphene nanoribbons. These nanoribbons exhibit controlled edge morphology and narrow widths, crucial for advanced electronic and photonic devices. The synthesis involves complex organic reactions characterized by NMR, IR spectroscopy, and elemental analysis, complemented by Density Functional Theory (DFT) calculations for structure optimization (Patil et al., 2012).

Fluorescence Properties

Fluorescent Materials : Another application area is the synthesis of compounds with specific fluorescence properties, useful in creating materials for optoelectronic applications. By manipulating the molecular structure, researchers have developed materials that exhibit Aggregation-Induced Emission (AIE) characteristics, significantly enhancing their fluorescence intensity in the solid state compared to in solution (Liang Zuo-qi, 2015).

Organometallic Synthesis

Organometallic Compounds : Derivatives of brominated benzene compounds serve as starting materials in organometallic chemistry for synthesizing complexes with diverse electronic properties. These properties are explored through electrochemical studies to understand electron transfer processes, which are fundamental in catalysis and materials science (Fink et al., 1997).

Safety and Hazards

Mécanisme D'action

Mode of Action

- A two-step mechanism has been proposed for electrophilic substitution reactions involving bromobenzene:

- Formation of the strongly electrophilic bromine cation . The electrophile (bromine cation) forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

- The compound is absorbed through various routes (e.g., oral, dermal, inhalation). It distributes to tissues and organs, including adipose tissue due to its lipophilicity. The compound undergoes hepatic metabolism, leading to the formation of metabolites. Metabolites are excreted via urine and feces. Lipophilicity affects its absorption and distribution .

Propriétés

IUPAC Name |

1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFLDPVCOEMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)

![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)